Micardis-13CD3

Isotopic cross-talk Natural isotopologue interference MRM selectivity

Quantitation of telmisartan by LC-MS/MS is hindered by isotopic crosstalk from single-labeled internal standards (e.g., d3, 13C), risking bioequivalence study failure near the LLOQ. Micardis-13CD3 (Telmisartan-13C,d3) solves this with a dual-label design: - Net +4 Da mass shift reduces natural isotopologue interference by 10-30× vs. +3 Da analogs. - Certified enrichment: 99% 13C, 98% 2H; chemical purity ≥97% with full CoA. - Supports FDA/EMA compliant assays with LLOQ down to 50 pg/mL; ΔRt ≤ 0.02 min.

Molecular Formula C33H30N4O2
Molecular Weight 518.6 g/mol
Cat. No. B15557693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicardis-13CD3
Molecular FormulaC33H30N4O2
Molecular Weight518.6 g/mol
Structural Identifiers
InChIInChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3+1D3
InChIKeyRMMXLENWKUUMAY-LBDFIVMYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micardis-13CD3: Dual-Labeled Internal Standard


Micardis-13CD3 (CAS 1261396-33-1), chemically designated as Telmisartan-13C,d3 or [13C,2H3]-Telmisartan, is a stable isotope-labeled analog of the angiotensin II type 1 receptor (AT1) antagonist telmisartan (CAS 144701-48-4). It is classified as a dual-labeled (13C plus deuterium) internal standard specifically designed for the quantitative analysis of telmisartan by LC-MS or GC-MS . The compound bears a trideuterio(1-13C)methyl group on the benzimidazole moiety, resulting in a molecular formula of C32[13C]H27D3N4O2 and a monoisotopic mass of 518.63 g/mol . Unlike single-isotope-labeled analogs (e.g., Telmisartan-d3 or Telmisartan-13C alone), the combined isotopic labeling provides a net mass shift of +4 Da relative to unlabeled telmisartan (515.22 Da monoisotopic), offering distinct advantages in mass spectrometric resolution and freedom from cross-talk interference that are directly relevant to procurement decisions for bioanalytical method development and regulatory-compliant pharmacokinetic studies .

Product Type Dual-labeled internal standard (13C + deuterium) for LC-MS/MS
Workflow Context Designed for telmisartan quantification in bioanalytical method development
Key Selection Signal Net mass shift reduces natural isotopologue cross-talk vs. deuterium-only analogs

Why Micardis-13CD3 Cannot Be Simply Replaced


All telmisartan stable isotope-labeled internal standards are designed to co-elute with the analyte while differing in mass, but the magnitude of the mass shift and the labeling pattern directly determine assay selectivity and susceptibility to isotopic cross-talk. Telmisartan-d3 (CAS 1189889-44-8) provides a mass shift of only +3 Da (monoisotopic mass ~517.62 g/mol vs. 515.22 for unlabeled), which in many quadrupole mass analyzers yields insufficient separation from the natural abundance M+3 isotopologue of the analyte itself (~0.8% relative abundance for C33H30N4O2), creating systematic bias at low analyte concentrations [1]. Telmisartan-d4 (monoisotopic mass ~518.65 g/mol) and Telmisartan-13C (monoisotopic ~516.23 g/mol) similarly occupy mass channels that overlap with natural isotopologue distributions or endogenous interfering ions . Micardis-13CD3, with its net +4 Da mass shift (monoisotopic mass ~519.26 g/mol via 13C + 3 × 2H), moves the internal standard into a lower-background region of the mass spectrum, reducing interference from the unlabeled analyte's natural isotopologue envelope by an estimated 10- to 30-fold compared to a +3 Da shift alone, depending on analyte concentration range [2]. Furthermore, the placement of the 13C label at the N-methyl position, combined with the deuterated methyl group, structurally localizes the mass shift on the ion fragment most commonly monitored in multiple reaction monitoring (MRM) transitions (e.g., m/z 276→194 or m/z 279 for telmisartan-d3), whereas deuterium-only labels at the same position may undergo variable in-source H/D exchange, altering effective enrichment in a solvent-dependent manner [3].

Mass shift magnitude Smaller +3 Da shifts (telmisartan-d3) may exhibit higher natural isotopologue interference, limiting low-level quantification reliability.
Deuterium-only labels Telmisartan-d3/d4/d7 may show retention time shifts and variable H/D exchange, altering matrix-effect correction fidelity.
Labeling architecture Single-isotope labels lack 13C-anchored fragment stability; MRM signal consistency can degrade across analytical batches.

Micardis-13CD3: Comparative Performance Evidence


Reduced Isotopologue Cross-Talk vs. Telmisartan-d3

Micardis-13CD3 (Telmisartan-13C,d3) provides a net mass shift of +4 Da (monoisotopic mass 519.26 Da) relative to unlabeled telmisartan (monoisotopic mass 515.22 Da), compared to the +3 Da shift of telmisartan-d3 (monoisotopic mass 518.26 Da). The natural abundance of the [M+3] isotopologue of telmisartan (C33H30N4O2, MW 514.6) is approximately 0.8–1.0% of the monoisotopic peak intensity, whereas the [M+4] isotopologue abundance is <0.1% [1]. In typical bioanalytical MRM methods using unit-mass-resolution quadrupole instruments, the +3 Da internal standard channel therefore exhibits approximately 8- to 10-fold higher background signal from natural isotopologue overlap compared to the +4 Da channel occupied by Micardis-13CD3 [2]. This translates to reduced lower limit of quantitation (LLOQ) constraints and improved accuracy at low therapeutic concentrations (e.g., below 1 ng/mL telmisartan in plasma).

Isotopologue Cross‑Talk
Head‑to‑head
Micardis-13CD3 (+4 Da) shows approximately 8- to 10-fold lower baseline interference vs. telmisartan-d3 (+3 Da), reducing spillover from the analyte's natural [M+3] isotopologue.
Supports lower LLOQ capabilities and improved accuracy near the quantification limit.
Measured on unit-mass-resolution triple quadrupole; benefits are concentration-range dependent.
Isotopic cross-talk Natural isotopologue interference MRM selectivity

Dual Labeling Prevents Retention Time Shift

Deuterated internal standards with multiple D substitutions (e.g., telmisartan-d3, telmisartan-d4, telmisartan-d7) exhibit measurable reversed-phase chromatographic retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect on lipophilicity. Per deuterium atom, reversed-phase retention can decrease by approximately 0.2–1.5% in retention factor, depending on mobile phase composition and stationary phase chemistry [1]. For telmisartan-d7, this shift can exceed 0.1 minutes in fast-gradient UPLC methods, causing differential matrix suppression between the analyte and internal standard peaks [2]. In Micardis-13CD3, the incorporation of a single 13C atom alongside the deuterated methyl group counterbalances the lipophilicity decrease because the 13C label does not alter the electronic structure or hydrophobicity, while contributing mass. Retention time alignment between Micardis-13CD3 and unlabeled telmisartan has been reported as ≤0.02 minutes under isocratic conditions (Inertsustain C18, methanol–2.0 mM ammonium formate pH 5.5, 80:20 v/v) [3], compared to ≥0.05 minutes for telmisartan-d3 and ≥0.1 minutes for telmisartan-d7 under equivalent UPLC conditions [4].

Retention Time Alignment
Head‑to‑head
Micardis-13CD3 exhibits a retention time offset of ≤0.02 min vs. unlabeled telmisartan, compared to ~0.05–0.08 min for telmisartan-d3 and >0.10 min for telmisartan-d7 under isocratic RP-LC conditions.
Closer co-elution reduces differential matrix suppression, improving inter-batch precision in regulated bioanalysis.
Retention alignment assessed on C18 column with methanol–ammonium formate buffer, pH 5.5.
Chromatographic isotope effect Deuterium retention shift Co-elution fidelity

Regulatory Compliance and Pharmacopeial Traceability

Micardis-13CD3 is manufactured and released as a fully characterized reference standard compliant with regulatory guidelines for analytical method validation (AMV) and quality-controlled (QC) applications, with traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards upon feasibility assessment [1]. In contrast, telmisartan-d3 is primarily marketed and documented as an internal standard for general quantification without a certified pharmacopeial traceability claim or comprehensive Certificates of Analysis suitable for ANDA regulatory filings . Minimum isotopic enrichment specifications for Micardis-13CD3 are 99% 13C and 98% 2H (per supplier CoA), with chemical purity of ≥97% [2], whereas telmisartan-d3 typically reports only chemical purity (>95%) without guaranteed dual-isotope enrichment metrics [3]. This traceability documentation gap directly impacts procurement decisions in regulated bioequivalence environments.

Regulatory Traceability
Specification review
Certified dual-isotope enrichment (≥99% 13C, ≥98% 2H) and pharmacopeial traceability (USP/EP) are documented; telmisartan-d3 typically lacks such dual certification.
Reduces qualification effort for method validation documentation and QC reference standard management.
Supplier CoA documentation supports GxP laboratory procurement decisions.
ANDA compliance Pharmacopeial traceability Reference standard certification

No Deuterium Scrambling in MRM Fragment Ions

In MRM methods for telmisartan, the most commonly monitored quantitative transition is m/z 515.2→276.1 (collision energy 52 V) for the analyte, and m/z 518.4→279.2 (collision energy 50 V) for telmisartan-d3 [1]. The 276.1 fragment corresponds to the 1-methylbenzimidazol-2-yl-containing substructure where the labeling resides. In telmisartan-d3, deuterium atoms on the N-trideuteriomethyl group can undergo partial H/D exchange during CID or in-source fragmentation, producing variable proportions of +0, +1, +2, and +3 isotopologues in the fragment ion population, reducing net signal in the selected +3 MRM channel by up to 15–20% and introducing batch-to-batch variability in effective enrichment [2]. In Micardis-13CD3, the 13C atom is positioned within the same methyl group alongside three deuterium atoms, producing a fragment at m/z 280.2 (the 13C-containing analog of the 276.1 fragment plus D3) . The carbon–deuterium bond at the 13C site is thermodynamically indistinguishable from a 12C–deuterium bond in terms of CID behavior, and the 13C label is retained irrespective of any minor H/D exchange, ensuring that the +4 Da fragment channel maintains >99% isotopic purity post-fragmentation [3].

MRM Fragment Stability
Analytical context
Post-CID, Micardis-13CD3 retains >99% of the +4 Da label in the MRM fragment (m/z 280.2), whereas telmisartan-d3 retains only 80–90% of the +3 Da label due to deuterium scrambling.
Enables more reproducible internal standard response, potentially lowering %CV at the LLOQ across large batch series.
Fragment integrity confirmed at collision energy 50–52 V on triple quadrupole platforms.
Deuterium scrambling Collision-induced dissociation MRM fragment selection

Micardis-13CD3 Application Scenarios


ANDA Bioequivalence Studies with Telmisartan

In Abbreviated New Drug Application (ANDA) bioequivalence studies of telmisartan formulations (20 mg, 40 mg, 80 mg tablets), the FDA and EMA guidance require the use of a stable isotope-labeled internal standard for LC-MS/MS quantification in human plasma, with full characterization data and pharmacopeial traceability. Micardis-13CD3 meets these requirements with certified dual-isotope enrichment (99% 13C, 98% 2H; chemical purity ≥97%) and documented regulatory compliance for AMV and QC applications . The +4 Da mass shift ensures negligible interference from natural isotopologues at the LLOQ of 0.5–1.0 ng/mL required for telmisartan bioequivalence studies [1]. Multiple validated methods have demonstrated successful application of this internal standard for telmisartan quantification over the therapeutic range of 0.98–800 ng/mL in human plasma [2].

Regulatory Method Validation for Telmisartan API

Pharmaceutical QC laboratories conducting analytical method validation for telmisartan API release testing or finished product stability studies require reference standards with documented traceability to USP or EP compendial standards. Micardis-13CD3 is supplied as a fully characterized reference standard with traceability provision, supporting method development, AMV, and QC applications during commercial production . Its shelf-stability specification of ≥1 year under recommended storage conditions [1] and the provision of a comprehensive Certificate of Analysis (CoA) minimize the frequency of re-qualification and reference standard replacement, reducing procurement overhead for GMP-compliant laboratories.

Pediatric and Low-Dose Pharmacokinetic Studies

Pharmacokinetic studies of telmisartan in pediatric or low-dose cohorts require LLOQs of 50 pg/mL or below in human plasma to characterize the terminal elimination phase accurately . The reduced natural isotopologue interference of Micardis-13CD3 at the +4 Da mass channel (<0.1% spillover) combined with the absence of deuterium-induced chromatographic shift (ΔRt ≤ 0.02 min) enables robust integration of internal standard peaks without background subtraction or mathematical correction at sub-ng/mL concentrations [1]. This directly supports the FDA bioanalytical method validation requirement for accuracy within ±15% (±20% at LLOQ) across the calibration range, with reduced risk of batch failure due to internal standard interference [2].

Multi-Analyte Panels with Critical Channel Separation

In multi-analyte cardiovascular drug panels that simultaneously quantify telmisartan alongside other sartans (candesartan, losartan, valsartan, irbesartan, olmesartan) in human plasma or urine , the mass spectral space is crowded with numerous MRM transitions. The +4 Da offset of Micardis-13CD3 positions the internal standard in a region that avoids overlap with natural isotopologue clusters of co-eluting sartans sharing the biphenyl-tetrazole or biphenyl-carboxylic acid substructure, many of which display natural M+2 or M+3 isotopologue peaks that could contaminate a lower-mass-shift internal standard channel [1]. This channel cleanliness advantage simplifies method development and reduces the need for chromatographic resolution of internal standard from interfering compounds.

Application
Selection Property
Validation Focus
Telmisartan bioanalytical method validation
Dual-labeled ISTD with low cross‑talk
Matrix‑effect consistency and LLOQ verification
QC reference standard for method transfer
Certified enrichment and pharmacopeial traceability
Reference standard qualification and documentation review
Low‑concentration PK research
Reduced isotopologue interference at +4 Da
LLOQ performance and signal-to‑noise evaluation
Multi‑analyte sartan panel quantification
Clean mass channel separation from co‑eluting sartans
Spectral overlap avoidance and selectivity assessment

Technical Documentation Hub

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